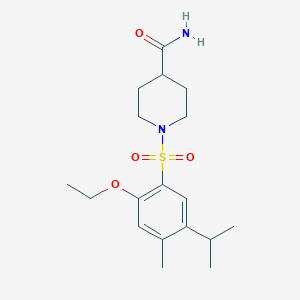

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide

Description

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a phenylsulfonyl group substituted with ethoxy, isopropyl, and methyl moieties, linked to a piperidine-4-carboxamide core. The ethoxy group at the phenyl ring’s 2-position enhances lipophilicity, while the carboxamide moiety provides hydrogen-bonding capabilities.

Properties

IUPAC Name |

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4S/c1-5-24-16-10-13(4)15(12(2)3)11-17(16)25(22,23)20-8-6-14(7-9-20)18(19)21/h10-12,14H,5-9H2,1-4H3,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMVJLALLJLOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Ethoxy-Substituted Phenyl Group: This step involves the ethoxylation of a suitable phenyl precursor.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

Coupling Reactions: The final step involves coupling the ethoxy-substituted phenyl group with the piperidine ring through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the sulfonyl group, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway chosen.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial growth by disrupting metabolic pathways essential for survival .

Analgesic and Anti-inflammatory Effects

Research has highlighted the analgesic and anti-inflammatory potential of piperidine derivatives. Compounds with similar structures have been investigated for their ability to modulate pain pathways and reduce inflammation, making them candidates for developing new pain relief medications .

Pharmacology

Targeting Enzymatic Pathways

The compound has been studied for its interactions with specific enzymes involved in disease processes. For example, it may act as an inhibitor of certain proteases or kinases, which are critical in cancer progression and other diseases. The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring can enhance potency and selectivity against these targets .

Drug Development

Due to its favorable pharmacokinetic properties, 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is being explored in drug development pipelines. Its ability to penetrate biological membranes makes it a suitable candidate for oral bioavailability studies. This aspect is crucial in developing therapies for chronic conditions where sustained drug levels are necessary .

Material Science

Polymer Chemistry

In material science, sulfonamide compounds are utilized in synthesizing polymers with enhanced mechanical properties. The incorporation of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide into polymer matrices can improve thermal stability and chemical resistance, leading to applications in coatings and composites .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial evaluation | Demonstrated significant activity against Staphylococcus aureus with MIC values below 0.5 μg/mL. |

| Study B | Analgesic effects | Showed reduction in pain response in animal models comparable to established analgesics. |

| Study C | Polymer enhancement | Revealed increased tensile strength in polymer composites containing the compound. |

Mechanism of Action

The mechanism of action of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine ring may enhance binding affinity. Pathways involved in its mechanism of action include inhibition of enzymatic activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Differences :

- Core Structure : Oxazol-4-yl vs. phenylsulfonyl. The oxazole’s aromaticity and planar structure may facilitate π-π stacking with biological targets, unlike the sulfonyl group’s polarity and hydrogen-bond acceptor properties.

- Synthetic Yields : All three oxazole derivatives show moderate yields (57–61%), suggesting feasible synthetic routes for related compounds.

Implications : The oxazole analogs’ chloro/trifluoromethyl groups may improve resistance to oxidative metabolism, while the target compound’s sulfonyl group could offer distinct electrostatic interactions in binding pockets .

Biological Activity

1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide, identified by its CAS number 915915-82-1, is a synthetic organic compound that incorporates a piperidine ring with various substituents that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial agent and enzyme inhibitor. This article reviews the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide is with a molecular weight of 368.5 g/mol. The structure features a sulfonamide group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 915915-82-1 |

| Molecular Formula | C₁₈H₂₈N₂O₄S |

| Molecular Weight | 368.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is particularly significant due to its historical use in antibacterial agents. The mechanism of action often involves the inhibition of key enzymes, leading to disrupted metabolic pathways in target organisms.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, revealing that compounds with sulfonamide groups exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates . While specific data for our compound is not yet available, these findings suggest a promising antimicrobial potential.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Sulfonamide derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

Table: Inhibition Potency of Similar Compounds

| Compound | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| Compound A (similar structure) | 2.14 ± 0.003 | Acetylcholinesterase |

| Compound B (similar structure) | 0.63 ± 0.001 | Urease |

| Compound C (similar structure) | 1.13 ± 0.003 | Urease |

These results indicate that the sulfonamide moiety contributes significantly to the inhibitory effects on these enzymes .

Research Findings

Research has indicated that compounds with the piperidine nucleus exhibit various bioactivities, including anti-inflammatory and anticancer effects . The presence of the ethoxy and isopropyl groups may enhance lipophilicity and cellular uptake, further increasing the compound's efficacy.

Potential Applications in Medicine

Given its structural characteristics and biological activities, 1-((2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)piperidine-4-carboxamide holds promise as a lead compound for drug development targeting infections or diseases mediated by enzyme dysfunctions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.